molecular formula C16H16O2 B14713357 2-Phenylethyl 3-methylbenzoate CAS No. 6641-74-3

2-Phenylethyl 3-methylbenzoate

Cat. No.: B14713357
CAS No.: 6641-74-3
M. Wt: 240.30 g/mol
InChI Key: PFOCDDAEBULFSY-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-methylbenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a phenylethyl group attached to a 3-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.

    Reduction: Formation of 2-phenylethanol and 3-methylbenzoic acid.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-Phenylethyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis to release the active phenylethyl and 3-methylbenzoic acid moieties, which can then exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    3-Methylbenzoic acid: Contains the same benzoate moiety but lacks the phenylethyl group.

    2-Phenylethanol: Contains the phenylethyl group but lacks the ester linkage.

Uniqueness

2-Phenylethyl 3-methylbenzoate is unique due to the presence of both the phenylethyl and 3-methylbenzoate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

CAS No.

6641-74-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenylethyl 3-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-13-6-5-9-15(12-13)16(17)18-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3

InChI Key

PFOCDDAEBULFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

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